molecular formula C14H13BrN2OS2 B2397423 2-[(4-Bromophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 869076-13-1

2-[(4-Bromophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2397423
M. Wt: 369.3
InChI Key: CUYLZCZSFHOVEQ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements. In this case, the ring structure includes carbon, nitrogen, and sulfur atoms. The compound also contains a bromophenyl group, a methylsulfanyl group, and a methyl group .


Molecular Structure Analysis

The compound’s molecular structure includes a thieno[3,2-d]pyrimidin-4-one moiety, which is a fused ring system containing a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) and a pyrimidine ring (a six-membered ring with four carbon atoms and two nitrogen atoms) .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For example, the bromophenyl group might undergo nucleophilic aromatic substitution reactions, while the methylsulfanyl group could potentially be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromine atom might increase the compound’s molecular weight and could influence its reactivity .

Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

A study by Gangjee et al. (2008) synthesized analogues of the compound as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in the folate pathway, which is a target for cancer chemotherapy. The research highlighted the compound's potent inhibitory activities against human TS and DHFR, suggesting its potential for therapeutic applications in cancer treatment Gangjee et al., 2008.

Antimicrobial Additives for Surface Coatings

El‐Wahab et al. (2015) investigated heterocyclic compounds containing the core structure of the compound for their antimicrobial activity. They were incorporated into polyurethane varnishes and printing ink pastes, demonstrating effective antimicrobial properties. This suggests the compound's derivatives could be used to enhance the antimicrobial properties of surface coatings and inks El‐Wahab et al., 2015.

Molecular Structure and Polymorphism

Research by Glidewell et al. (2003) focused on the benzylation and nitrosation of related pyrimidinone compounds, revealing two polymorphic forms with distinct molecular packing and hydrogen bonding patterns. This study contributes to our understanding of the structural chemistry of sulfur-containing heterocycles and their polymorphism, which is vital for the development of pharmaceutical compounds Glidewell et al., 2003.

Aldose Reductase Inhibitors

La Motta et al. (2007) synthesized derivatives of pyrido[1,2-a]pyrimidin-4-one, closely related to the target compound, testing them as aldose reductase (ALR2) inhibitors. This enzyme is implicated in complications related to diabetes, and the study's findings suggest that such compounds could serve as leads for new treatments La Motta et al., 2007.

Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives

Hafez and El-Gazzar (2017) synthesized a series of thieno[3,2-d]pyrimidine derivatives, including structures related to the target compound, and evaluated their antitumor activity against various human cancer cell lines. Their results suggest that these derivatives have significant potential as anticancer agents, with some showing comparable activity to doxorubicin, a commonly used chemotherapy drug Hafez and El-Gazzar, 2017.

properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2OS2/c1-17-13(18)12-11(6-7-19-12)16-14(17)20-8-9-2-4-10(15)5-3-9/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYLZCZSFHOVEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(CCS2)N=C1SCC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816099
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(4-Bromophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

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